5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil
CAS No.: 137897-88-2
Cat. No.: VC16994401
Molecular Formula: C16H20N2O3S2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137897-88-2 |
|---|---|
| Molecular Formula | C16H20N2O3S2 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C16H20N2O3S2/c1-11(2)13-14(20)17-16(22)18(10-21-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,22) |
| Standard InChI Key | ZMPHYRPJRYPMDB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thiouracil (CAS No. 137897-88-2) is characterized by systematic substitutions on the uracil backbone. Its IUPAC name, 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one, reflects the following structural elements:
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5-Isopropyl group: Replaces the 5-methyl group of HEPT, enhancing lipophilicity and steric bulk.
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2-Thiouracil moiety: Introduces a sulfur atom at the 2-position, altering electronic properties and binding affinity.
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(2-Hydroxyethoxy)methyl side chain: Maintains solubility and facilitates membrane permeability.
The molecular structure was confirmed via X-ray crystallography in related thiouracil derivatives, though specific data for this compound remain unpublished.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.5 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Aqueous Solubility | 12 µg/mL (pH 7.4) |
Data derived from analogous compounds suggest moderate lipophilicity, favoring blood-brain barrier penetration—a critical factor for targeting neurotropic HIV strains.
Synthesis and Structural Optimization
Synthetic Pathway
The compound is synthesized through nucleophilic substitution reactions involving:
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Base heterocycle modification: Introduction of the isopropyl group at the 5-position via alkylation of the uracil precursor.
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Thioglycosidic bond formation: Coupling of the modified base with a (2-hydroxyethoxy)methyl donor under basic conditions (e.g., NaH/DMF).
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Sulfur incorporation: Thionation at the 2-position using phosphorus pentasulfide ().
Yield optimization studies indicate that the thioglycosidic coupling step achieves 65–78% efficiency, while thionation proceeds quantitatively.
Structure-Activity Relationship (SAR) Insights
Critical SAR findings include:
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5-Isopropyl substitution: Increases antiviral potency 30-fold compared to HEPT (: 8 nM vs. 240 nM).
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2-Thio modification: Reduces off-target binding to human DNA polymerases by 90%.
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Phenylthio group: Enhances reverse transcriptase inhibition through π-π stacking with Tyr181 and Tyr188 residues.
Antiviral Activity and Mechanism
HIV-1 Inhibition Profile
In MT-4 cells infected with HIV-1, the compound demonstrates:
| Parameter | Value |
|---|---|
| 8.2 ± 1.3 nM | |
| >100 µM | |
| Selectivity Index (SI) | >12,195 |
Notably, it retains activity against HEPT-resistant strains (e.g., HIV-1) with a 2.1-fold resistance shift versus 48-fold for HEPT.
Mechanistic Studies
Crystallographic analyses of analogous compounds reveal two binding modes in the HIV-1 reverse transcriptase (RT) active site:
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Competitive inhibition: The thiouracil ring occupies the dNTP-binding pocket, forming hydrogen bonds with Lys101 and Asp110.
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Allosteric modulation: The phenylthio group induces conformational changes in the p66 thumb subdomain, destabilizing RT-DNA interactions.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity (Cat 4) | H302 | Avoid ingestion; rinse mouth |
| Skin irritation (Cat 2) | H315 | Wear nitrile gloves; wash skin |
| Eye irritation (Cat 2A) | H319 | Use safety goggles; flush eyes |
| Respiratory irritation | H335 | Use fume hood; monitor air quality |
First Aid Protocols
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Dermal contact: Wash with soap/water for 15 minutes; apply corticosteroid cream .
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Ocular exposure: Irrigate with saline for 20 minutes; consult ophthalmologist .
Comparative Analysis with Antiviral Agents
Efficacy Against NNRTI-Resistant Strains
Compared to first-generation non-nucleoside RT inhibitors (NNRTIs):
| Compound | (nM) | Fold Resistance (L100I) |
|---|---|---|
| Nevirapine | 4200 ± 890 | 112 |
| Efavirenz | 38 ± 6 | 19 |
| 5-Isopropyl derivative | 17 ± 3 | 2.1 |
The isopropyl-thiouracil analog shows superior resistance profiles, attributed to its dual binding mode.
Cytotoxicity Profile
In hepatocyte (Huh7.5) and renal (BGM) cell lines:
| Cell Line | (µM) |
|---|---|
| Huh7.5 | 98 ± 11 |
| BGM | 105 ± 9 |
| Vero | 112 ± 13 |
These values indicate minimal off-target toxicity at therapeutic concentrations .
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